5-bromo-2-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Catalog No.
S3284043
CAS No.
389073-07-8
M.F
C18H11BrClF3N4O2S2
M. Wt
551.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-2-chloro-N-{5-[({[2-(trifluoromethyl)pheny...

CAS Number

389073-07-8

Product Name

5-bromo-2-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

IUPAC Name

5-bromo-2-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Molecular Formula

C18H11BrClF3N4O2S2

Molecular Weight

551.78

InChI

InChI=1S/C18H11BrClF3N4O2S2/c19-9-5-6-12(20)10(7-9)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-4-2-1-3-11(13)18(21,22)23/h1-7H,8H2,(H,24,28)(H,25,26,29)

InChI Key

LBIDACXVKMCBEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl

solubility

not available

5-bromo-2-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound characterized by its unique structural features, including the presence of bromine, chlorine, trifluoromethyl, and thiadiazole moieties. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The specific arrangement of functional groups in this compound contributes to its distinctive chemical reactivity and potential therapeutic properties.

  • There is no scientific literature available on the mechanism of action for this specific compound.
  • Due to the absence of information on the compound, potential hazards cannot be determined. However, considering the presence of bromine and chlorine, similar compounds with these halogens can be irritating to the skin, eyes, and respiratory system. The trifluoromethyl group might also raise concerns about environmental persistence. It's important to handle any unknown compound with caution and refer to safety protocols for similar structures.

Future Research Directions

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • Investigation of potential biological activities using relevant assays.
  • Computational modeling to predict its interaction with biomolecules and potential therapeutic targets.

The chemical behavior of 5-bromo-2-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can be analyzed through various types of reactions:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.
  • Reduction Reactions: The compound may undergo reduction processes, particularly involving the conversion of functional groups such as nitro or carbonyl groups to amines or alcohols.
  • Oxidation Reactions: Oxidative transformations can modify the oxidation state of sulfur or other functional groups within the molecule.

Common reagents used in these reactions include sodium methoxide for substitution and palladium catalysts for reduction processes.

Compounds like 5-bromo-2-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide have demonstrated significant biological activities. Research indicates that similar compounds exhibit:

  • Antimicrobial Properties: Many benzamide derivatives are known for their ability to inhibit bacterial growth.
  • Anticancer Activity: Certain structural features allow these compounds to interact with cellular pathways involved in tumor growth and proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

The synthesis of 5-bromo-2-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multi-step synthetic routes. The general approach includes:

  • Preparation of Benzamide Core: Starting from 5-bromo-2-chlorobenzoic acid and coupling it with appropriate amines under conditions that favor amide bond formation.
  • Introduction of Thiadiazole Moiety: Incorporating the thiadiazole unit through cyclization reactions involving thioketones or thiosemicarbazides.
  • Functional Group Modifications: Utilizing various reagents to introduce trifluoromethyl and sulfanyl groups.

These synthetic steps often require careful optimization to enhance yield and purity.

5-bromo-2-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide finds applications across several fields:

  • Medicinal Chemistry: As a potential drug candidate targeting various diseases due to its biological activity.
  • Material Science: Utilized in the development of novel materials with specific chemical properties.
  • Research Reagent: Employed as a building block in organic synthesis for creating more complex molecules.

Studies on the interactions of 5-bromo-2-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide with biological targets reveal its potential mechanisms of action. These may include:

  • Binding to specific receptors or enzymes, leading to modulation of their activity.
  • Inhibition of metabolic pathways critical for cell survival or proliferation.

Understanding these interactions is crucial for evaluating its therapeutic potential.

Several compounds share structural similarities with 5-bromo-2-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
5-bromo-2-chloro-N-(4-chloro-3-nitrophenyl)benzamideContains bromine and chlorineKnown for its enzyme inhibition properties
5-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamideFeatures trifluoromethyl groupExhibits significant anticancer activity
2-chloro-N-(2-isopropylphenyl)-acetamideContains chloro and isopropyl groupsUsed in anti-inflammatory research

Uniqueness

The uniqueness of 5-bromo-2-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable candidate for targeted research applications in medicinal chemistry and beyond.

XLogP3

5.5

Dates

Last modified: 08-19-2023

Explore Compound Types